molecular formula C27H37ClCuN2 B2731727 Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) CAS No. 578743-87-0

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)

Cat. No.: B2731727
CAS No.: 578743-87-0
M. Wt: 488.6
InChI Key: BKSHBFGWPYSHEE-UHFFFAOYSA-M
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Description

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) is a copper complex featuring an N-heterocyclic carbene (NHC) ligand. This compound is known for its significant role in homogeneous catalysis, particularly in organic synthesis. The NHC ligand provides stability and enhances the reactivity of the copper center, making it a valuable catalyst in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a copper(I) source, such as copper(I) chloride. The reaction is carried out under an inert atmosphere using dry, oxygen-free solvents like tetrahydrofuran (THF). The mixture is stirred at room temperature and then heated to 60°C for a few hours before being allowed to cool to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining stringent control over reaction conditions, and ensuring the purity of reagents to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include ethyl diazoacetate for carbene transfer reactions, trimethylsilyldiazomethane for methylenation, and poly(methylhydrosiloxane) for reductions. Typical reaction conditions involve the use of inert atmospheres, dry solvents, and controlled temperatures .

Major Products

The major products formed from these reactions include functionalized olefins, aziridines, and methyleneated aldehydes and ketones .

Scientific Research Applications

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) involves the stabilization of reactive intermediates through the N-heterocyclic carbene ligand. This ligand donates electron density to the copper center, enhancing its reactivity and enabling efficient catalysis. The copper center then facilitates various transformations, such as carbene transfer and reduction reactions, by interacting with substrates and promoting the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) is unique due to its specific NHC ligand, which provides a balance of steric hindrance and electronic properties. This balance enhances its stability and reactivity, making it a versatile catalyst in various chemical reactions .

Biological Activity

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I), commonly referred to as IPrCuCl, is a copper(I) complex that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy.

Chemical Structure and Properties

IPrCuCl features a copper center coordinated by an N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene. The chemical formula is C27H36ClCuNC_{27}H_{36}ClCuN, with a molecular weight of approximately 487.59 g/mol. The structure is characterized by strong Cu–N bonds that enhance its stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of IPrCuCl can be attributed to several mechanisms:

  • Catalytic Activity : IPrCuCl has been shown to act as an efficient catalyst in various organic reactions, including the transfer of carbene groups from diazo compounds to substrates such as olefins and alcohols. This catalytic capability is crucial for synthesizing biologically active compounds .
  • Antimicrobial Properties : Studies have indicated that copper(I) complexes exhibit antimicrobial activity against a range of pathogens. The mechanism often involves the generation of reactive oxygen species (ROS), which can damage cellular components in bacteria and fungi .
  • Anticancer Potential : Preliminary research suggests that IPrCuCl may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been linked to the modulation of cellular signaling pathways and the generation of oxidative stress .

Research Findings and Case Studies

Several studies have explored the biological activity of IPrCuCl:

  • Catalytic Efficiency : A study demonstrated that IPrCuCl catalyzes the transfer of the carbene group from ethyl diazoacetate to various substrates with high yields, showcasing its potential utility in drug synthesis .
  • Antimicrobial Activity : In vitro tests revealed that IPrCuCl exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
  • Anticancer Activity : A recent investigation assessed the cytotoxic effects of IPrCuCl on human cancer cell lines. Results indicated that treatment with this complex resulted in increased apoptosis rates compared to control groups, suggesting its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeOrganism/Cell LineObserved EffectReference
Catalytic ReactionVarious substratesHigh yield in carbene transfer
AntimicrobialE. coli, S. aureusSignificant antibacterial activity
AnticancerHuman cancer cell linesInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I), and how can they be optimized for yield and purity?

  • Methodology : Three primary routes are documented: (i) ligand substitution using CuCl with pre-formed N-heterocyclic carbene (NHC) ligands, (ii) solvent-free mechanochemical synthesis (reduces environmental impact), and (iii) in-situ generation of NHC ligands via deprotonation of imidazolium salts with strong bases (e.g., KOt^tBu) . Optimization involves adjusting stoichiometry (1:1 CuCl:NHC), reaction time (12–24 hrs under inert atmosphere), and purification via recrystallization from dichloromethane/hexane mixtures. Green metrics like atom economy (≥85%) and reaction mass efficiency (RME >70%) should guide protocol selection .

Q. How is Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) characterized structurally and spectroscopically?

  • Methodology :

  • X-ray crystallography : Resolves Cu–NHC bond lengths (1.85–1.90 Å) and confirms linear geometry at Cu(I). CCDC deposition recommended for comparative analysis .
  • NMR spectroscopy : 1^1H NMR (CDCl3_3) shows imidazolium proton absence (δ 7.0–7.5 ppm) to confirm ligand deprotonation. 13^13C NMR detects carbene carbon resonance at δ 210–220 ppm .
  • IR spectroscopy : Key stretches include ν(Cu–Cl) at 300–350 cm1^{-1} and ν(C–N) at 1450–1500 cm1^{-1} .

Q. What factors influence the stability of this Cu(I)-NHC complex under ambient and reaction conditions?

  • Methodology : Stability is tested via thermogravimetric analysis (TGA) and cyclic voltammetry. The bulky 2,6-diisopropylphenyl groups sterically shield the Cu center, preventing oxidation up to 150°C. Decomposition in air occurs via Cu(I)→Cu(II) oxidation, detectable by color change (white→blue). Storage under argon at –20°C is critical for long-term stability .

Q. Why is the NHC ligand design critical for modulating the reactivity of this copper complex?

  • Methodology : Steric bulk (e.g., diisopropylphenyl substituents) reduces dimerization and enhances catalytic activity by creating a protected coordination site. Electronic effects are probed via Hammett parameters: electron-donating groups increase carbene donor strength, stabilizing Cu(I) and altering redox potentials .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this complex in cross-coupling or C–H functionalization reactions?

  • Methodology : In situ XAFS or EPR spectroscopy tracks Cu(I)→Cu(III) oxidative addition steps. Computational studies (DFT) model transition states for C–C bond formation. For example, in Ullman couplings, the NHC ligand facilitates single-electron transfer (SET) pathways, with turnover frequencies (TOF) correlating to ligand π-accepting ability .

Q. How do computational studies reconcile discrepancies between predicted and observed catalytic selectivity?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G**) compare steric maps of the NHC-Cu complex with experimental regioselectivity in allylic arylations. Discrepancies often arise from solvent effects (e.g., THF vs. toluene) or non-innocent ligand behavior, requiring explicit solvation models or metadynamics simulations .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across literature studies?

  • Methodology : Systematic benchmarking under standardized conditions (e.g., substrate scope, temperature, catalyst loading) is essential. Meta-analyses should account for variables like impurity profiles (e.g., Cu(0) nanoparticles from decomposition) or moisture sensitivity. Collaborative reproducibility studies (e.g., via OSF) are recommended .

Q. What green chemistry metrics are most relevant for evaluating synthetic routes to this complex?

  • Methodology :

MetricMechanochemical RouteSolvent-Based Route
Atom Economy (%)9285
E-factor0.35.2
Reaction Mass Efficiency88%65%
Solvent-free methods reduce waste (E-factor <1), while microwave-assisted synthesis improves energy efficiency .

Q. How do solvent choices impact the catalytic performance of this complex in homogeneous vs. heterogeneous systems?

  • Methodology : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions, while non-polar solvents (e.g., toluene) favor radical pathways. Dynamic light scattering (DLS) can detect nanoparticle formation in heterogeneous systems, which may alter turnover numbers .

Q. What comparative advantages does this Cu(I)-NHC complex offer over analogous Ag(I) or Au(I) NHC catalysts?

  • Methodology : Competitive experiments in model reactions (e.g., cyclopropanation) reveal Cu(I)’s superior cost efficiency and lower toxicity. XAS studies show Cu(I)’s flexible redox behavior compared to Au(I)’s inertness. However, Ag-NHCs may excel in photoluminescent applications due to larger spin-orbit coupling .

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chlorocopper(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N2.ClH.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRINCVYMIAYBE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClCuN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578743-87-0
Record name Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)
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